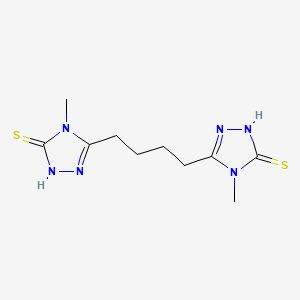

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)

CAS No.: 1174861-71-2

Cat. No.: VC4486674

Molecular Formula: C10H16N6S2

Molecular Weight: 284.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1174861-71-2 |

|---|---|

| Molecular Formula | C10H16N6S2 |

| Molecular Weight | 284.4 |

| IUPAC Name | 4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |

| Standard InChI Key | NBEPSEZSFHGHCK-UHFFFAOYSA-N |

| SMILES | CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |

Introduction

Structural and Chemical Identity

5,5'-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) (systematic IUPAC name: 5,5'-(butane-1,4-diyl)bis(4-methyl-4H-1,2,4-triazole-3-thiol)) consists of two 4-methyl-4H-1,2,4-triazole-3-thiol units connected at their fifth positions via a saturated four-carbon chain. The molecular formula is C₁₂H₁₈N₆S₂, with a molar mass of 310.44 g/mol. The presence of the thiol (-SH) group at position 3 and the methyl substituent at position 4 on each triazole ring confers unique electronic and steric properties, enabling participation in hydrogen bonding and metal coordination .

Spectroscopic Characterization

Key spectroscopic data for this compound and its analogs have been reported:

These data align with structural expectations, confirming the integrity of the triazole-thiol units and the butane linker .

Synthetic Methodology

The synthesis of 5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) proceeds via a multi-step sequence, as outlined below:

Precursor Synthesis

-

Formation of Diethyl Esters:

Di-[3-(methyl-2-yl-methyl)-4,5-dihydro-1H- -triazole-5-one-4-yl]-n-alkanes (1a,b) react with ethyl bromoacetate in the presence of sodium ethoxide to yield diethyl 2,2'-(butane-1,4-diyl/hexane-1,6-diyl)bis(3-methyl-5-oxo-4,5-dihydro-1,2,4-triazole-4,1-diyl)diacetates (2a,b) . -

Hydrazide Formation:

Nucleophilic substitution of the ethoxy groups in 2a,b with hydrazine hydrate produces diacetohydrazides (3a,b), which serve as intermediates for subsequent cyclization .

Cyclization to Triazole-Thiol

Treatment of 3a,b with:

-

Acidic Conditions (H₂SO₄): Forms 1,3,4-thiadiazole derivatives (7a,b–9a,b) .

-

Basic Conditions (NaOH): Generates the target triazole-thiol derivatives (10a,b–11a,b) via intramolecular cyclization .

Reaction Scheme:

Yields for this step range from 70–85%, with purity confirmed by elemental analysis and chromatographic methods .

Biological Properties

Antioxidant Activity

In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals demonstrate that analogs of this compound exhibit moderate antioxidant activity:

The thiol group’s radical-scavenging capability and the triazole ring’s electron-deficient nature likely contribute to this activity .

Structure-Activity Relationships

-

Butane vs. Hexane Linkers: Butane-linked derivatives (e.g., 10a,b) show higher activity than hexane analogs, suggesting optimal spacer length influences molecular flexibility and redox potential .

-

Substituent Effects: Methyl groups at position 4 enhance stability without steric hindrance, whereas halogen substituents (e.g., Br, F) may improve lipophilicity and membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume